5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-(4-fluoro-2-methylphenyl)-2-furamide
Overview
Description
5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-(4-fluoro-2-methylphenyl)-2-furamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied extensively for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-(4-fluoro-2-methylphenyl)-2-furamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has also been found to interact with ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of chronic pain. This compound has also been found to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, it has been found to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-(4-fluoro-2-methylphenyl)-2-furamide in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, analgesic, anticonvulsant, and anxiolytic effects, which make it a versatile tool for scientific research. However, one of the limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.
Future Directions
There are several future directions for the study of 5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-(4-fluoro-2-methylphenyl)-2-furamide. One potential direction is the development of new therapeutic agents based on this compound. It has been found to have a wide range of biological activities, which may be useful in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in drug discovery. Finally, the synthesis method of this compound could be optimized to make it more accessible to researchers.
Conclusion:
In conclusion, this compound is a chemical compound that has been synthesized for scientific research purposes. It has been extensively studied for its potential use in medicinal chemistry, pharmacology, and neuroscience. This compound has a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anxiolytic effects. However, its complex synthesis method and limited availability may limit its use in scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential for use in drug discovery.
Scientific Research Applications
The compound 5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-(4-fluoro-2-methylphenyl)-2-furamide has been extensively studied for its potential use in medicinal chemistry, pharmacology, and neuroscience. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(4-fluoro-2-methylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-10-8-13(19)4-6-16(10)20-18(22)17-7-5-14(23-17)9-15-11(2)21-24-12(15)3/h4-8H,9H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMILZKZHZUGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=C(O2)CC3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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